molecular formula C8H9NO3 B1300311 Methyl 6-(hydroxymethyl)nicotinate CAS No. 56026-36-9

Methyl 6-(hydroxymethyl)nicotinate

Cat. No.: B1300311
CAS No.: 56026-36-9
M. Wt: 167.16 g/mol
InChI Key: QVLONHSXRWCCAE-UHFFFAOYSA-N
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Description

Methyl 6-(hydroxymethyl)nicotinate is a chemical compound with the molecular formula C8H9NO3. It is a derivative of nicotinic acid, featuring a hydroxymethyl group at the 6-position of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 6-(hydroxymethyl)nicotinate can be synthesized through the methylation of nicotinic acid. One common method involves the reaction of nicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the formation of the methyl ester .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-(hydroxymethyl)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 6-(hydroxymethyl)nicotinate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of skin conditions and as a vasodilator.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals

Mechanism of Action

The mechanism of action of Methyl 6-(hydroxymethyl)nicotinate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    Methyl nicotinate: Similar in structure but lacks the hydroxymethyl group.

    6-hydroxymethyl nicotinic acid: Similar but with a carboxylic acid group instead of a methyl ester.

    Nicotinic acid: The parent compound without any substitutions

Uniqueness: Methyl 6-(hydroxymethyl)nicotinate is unique due to the presence of both a hydroxymethyl group and a methyl ester, which confer distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

methyl 6-(hydroxymethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-8(11)6-2-3-7(5-10)9-4-6/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLONHSXRWCCAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355022
Record name methyl 6-(hydroxymethyl)nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56026-36-9
Record name methyl 6-(hydroxymethyl)nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 6-(Hydroxymethyl)nicotinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Calcium chloride (22.7 g, 204.9 mmol) was added to a suspension of dimethylpyridine-2,5-dicarboxylate (10.0 g, 51.2 mmol) in a mixture 1:2 THF: MeOH (300 mL). The mixture was cooled at 0 C, sodium borohydride (4.85 g, 128.1 mmol) was added portion wise. The reaction mixture warmed slowly to room temperature and stirred for 18 h. An additional 2.5 equivalent of sodium borohydride was added and the reaction mixture was stirred at room temperature for 2 days. Additional THF (100 mL) and MeOH (100 mL) was added and the mixture was stirred for ˜15 h. An additional 2.5 equivalent of sodium borohydride (newer batch) was added and the reaction mixture was stirred at room temperature for 15 h. The mixture was slowly poured onto ice-water and diluted with EtOAc (˜200 mL). The white solid was filtered and discarded. Phases from the filtrate were separated, the organic phase was washed with water (3×100 mL). The aqueous washes were combined and re-extracted with EtOAc (2×100 mL). The organic extracts were combined, dried over sodium sulfate, filtered and concentrated under vacuum to afford the title compound as an off white solid (5.8 g, 73%). Method B HPLC-MS: MH+ requires m/z=168 Found: m/z=168, Rt=0.91 min (100%).
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
22.7 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
4.85 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six
Name
Quantity
100 mL
Type
solvent
Reaction Step Seven
Name
Quantity
100 mL
Type
solvent
Reaction Step Seven
Name
Yield
73%

Synthesis routes and methods II

Procedure details

Dimethylpyridine-2,5-dicarboxylate (II, 3.6 g, 18.4 mmol) was dissolved in THF/MeOH/CH2Cl2 (1:2:1 v/v, 120 ml). Calcium chloride (7.0 g, 63.1 mmol, 3.4 eq) was added in one portion. The resulting clear light yellow solution was cooled to 0° C. NaBH4 (0.85 g, 22.5 mmol, 1.2 eq) was added portion wise. The mixture was stirred at 0° C. for 1.5 hours, at the end of which TLC (ethyl acetate/hexanes 1:1) indicated completion of reaction. Aqueous formaldehyde (37 wt %, 4.5 g, 55.5 mmol, 3 eq) in 50 ml ice-water was added dropwise. The mixture was extracted with CHCl3 (3×150 ml). The combined organic layers were dried over MgSO4 and filtered. The filtrate was concentrated in vacuo and then passed through a silica gel pad (eluent 5% MeOH in CH2Cl2) to afford the desired product (2.95 g, 96%) as a light yellow waxy solid. MS-ESI m/z 168.12 (M+H)+; 1H NMR (CDCl3) δ 9.17 (d, J=1 Hz, 1H), 8.30 (dd, J=2 and 8.5 Hz, 1H), 7.37 (d, J=8.5 Hz, 1H), 4.84 (d, J=5 Hz, 2H), 3.96 (s, 3H), 3.63 (t, J=5 Hz, 1H) ppm.
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
THF MeOH CH2Cl2
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Name
Quantity
0.85 g
Type
reactant
Reaction Step Three
[Compound]
Name
ethyl acetate hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
4.5 g
Type
reactant
Reaction Step Five
[Compound]
Name
ice water
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
96%

Synthesis routes and methods III

Procedure details

Diisobutylaluminum hydride (1.5 M solution in toluene, 9.82 mL) was added dropwise to a solution of 6-(methoxy-methyl-carbamoyl)-nicotinic acid methyl ester (1.1 g, 4.91 mmol) in THF (50 mL) at −78° C. over 10 minutes. The reaction mixture was stirred for 2 hours at −78° C., quenched with 5% HCl/ethanol and warmed to room temperature. The reaction mixture was concentrated in vacuo and the resulting residue was taken up in saturated K2CO3 and extracted with ethyl acetate (2×). The combined organic extracts were washed with brine, dried (Na2SO4), filtered and concentrated in vacuo. MeOH (15.0 mL) was added to the crude reaction mixture and cooled to 0° C. Sodium borohydride (0.280 g, 7.20 mmol) was added in two portions to the reaction mixture and stirred at 0° C. for 30 minutes. Additional sodium borohydride (0.136 g, 3.6 mmol) was added to the reaction mixture, warmed to room temperature and stirred for 2 hours. The reaction mixture was diluted with dichloromethane (75.0 mL), washed with water and saturated NaHCO3, dried (Na2SO4), filtered and evaporated to yield 6-hydroxymethyl-nicotinic acid methyl ester (0.400 g, 49% yield) as a solid.
Quantity
9.82 mL
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.28 g
Type
reactant
Reaction Step Two
Quantity
0.136 g
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 6-(hydroxymethyl)nicotinate
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Reactant of Route 6
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